molecular formula C13H14N2O3S B12184391 (4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetic acid

(4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetic acid

Cat. No.: B12184391
M. Wt: 278.33 g/mol
InChI Key: QMSBMUIOAYYEJQ-UHFFFAOYSA-N
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Description

(4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetic acid is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a cyclohepta-thieno-pyrimidine core, which is a fused ring system combining elements of cycloheptane, thiophene, and pyrimidine.

Preparation Methods

The synthesis of (4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, starting with a suitable thiophene derivative, the compound can be synthesized through a series of steps including halogenation, nucleophilic substitution, and cyclization reactions. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction environments .

Chemical Reactions Analysis

(4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

(4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetic acid involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can affect various cellular pathways, leading to the desired therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

When compared to similar compounds, (4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetic acid stands out due to its unique fused ring structure. Similar compounds include:

Properties

Molecular Formula

C13H14N2O3S

Molecular Weight

278.33 g/mol

IUPAC Name

2-(3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-4-yl)acetic acid

InChI

InChI=1S/C13H14N2O3S/c16-10(17)6-15-7-14-12-11(13(15)18)8-4-2-1-3-5-9(8)19-12/h7H,1-6H2,(H,16,17)

InChI Key

QMSBMUIOAYYEJQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)SC3=C2C(=O)N(C=N3)CC(=O)O

Origin of Product

United States

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